

The Chemical Reactivity Profile of 4-Iodo-2-methylaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-2-methylaniline**

Cat. No.: **B078855**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2-methylaniline is a versatile aromatic intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, namely the nucleophilic amino group, the reactive iodine substituent, and the ortho-methyl group, govern a rich and diverse chemical reactivity. This technical guide provides an in-depth analysis of the chemical reactivity profile of **4-iodo-2-methylaniline**, detailing its synthesis, key reactions, and spectroscopic signature. Experimental protocols for pivotal transformations, including palladium-catalyzed cross-coupling reactions, N-acylation, and diazotization, are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide explores the utility of **4-iodo-2-methylaniline** as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.

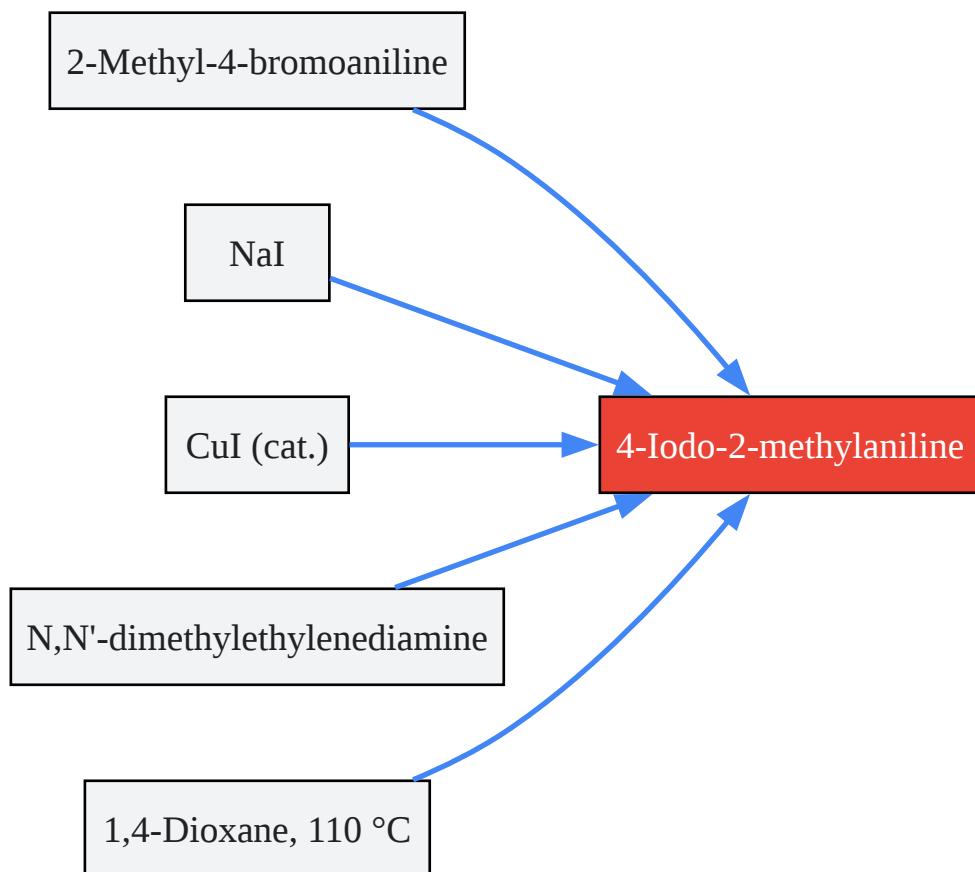
Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental to its application in synthesis. The key physicochemical and spectroscopic data for **4-iodo-2-methylaniline** are summarized in the tables below.

Table 1: Physicochemical Properties of **4-Iodo-2-methylaniline**

Property	Value	Reference
Molecular Formula	C ₇ H ₈ IN	
Molecular Weight	233.05 g/mol	
Melting Point	86-89 °C	
Appearance	Brown solid	
CAS Number	13194-68-8	

Table 2: Spectroscopic Data of **4-Iodo-2-methylaniline**


Technique	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 7.47 (d, J = 1.6 Hz, 1H), 6.95 (dd, J ₁ = 8.0 Hz, J ₂ = 1.6 Hz, 1H), 6.66 (d, J = 8.0 Hz, 1H), 3.84 (s, 2H), 2.21 (s, 3H)	
¹³ C NMR (100 MHz, CDCl ₃)	δ 144.4, 139.2, 130.2, 129.7, 114.8, 84.5, 20.0	
IR Spectrum	The IR spectrum of the related 4-iodoaniline shows characteristic N-H stretching vibrations in the 3500-3000 cm ⁻¹ region. Specific data for 4-iodo-2-methylaniline is not readily available in the searched literature.	
Mass Spectrum (GC-MS)	Molecular Ion (M ⁺) at m/z 233. A derivative, 4-Iodo-2-[(methylthio)methyl]aniline, shows a molecular weight of 279.14 g/mol .	
Crystal Structure	Orthorhombic, a = 5.5910 (11) Å, b = 8.9410 (18) Å, c = 15.674 (3) Å, V = 783.5 (3) Å ³ .	

Synthesis of 4-Iodo-2-methylaniline

The efficient synthesis of **4-iodo-2-methylaniline** is crucial for its application as a versatile intermediate. Several synthetic routes have been reported, with the most common being the aromatic Finkelstein reaction.

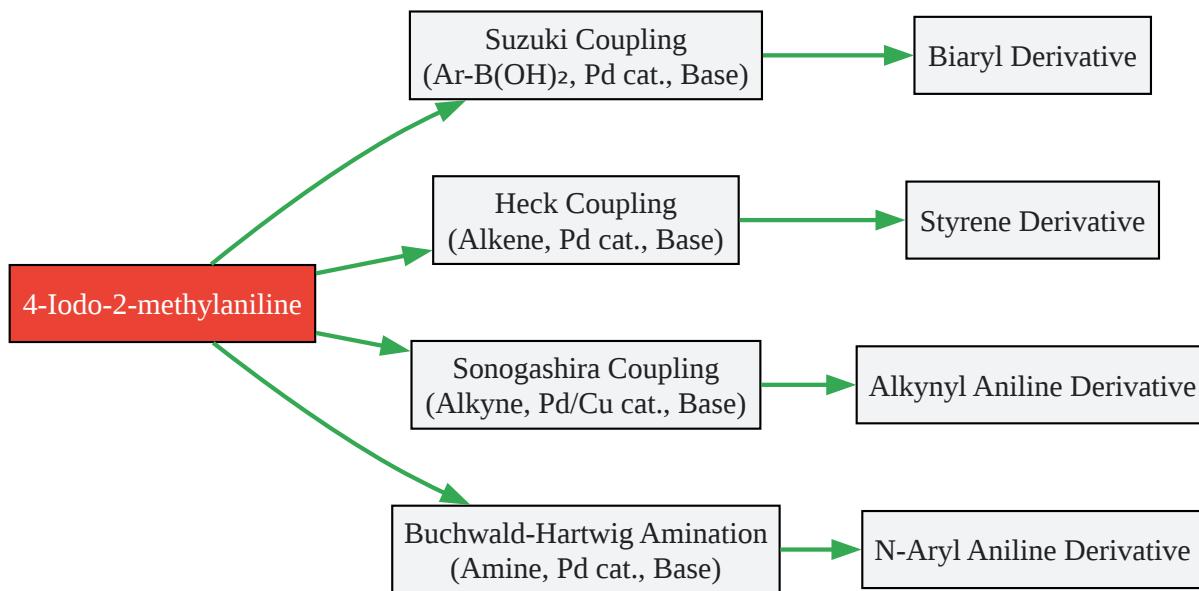
Aromatic Finkelstein Reaction

This method involves the copper-catalyzed iodine exchange of a bromo-substituted precursor.

[Click to download full resolution via product page](#)

Caption: Aromatic Finkelstein reaction for the synthesis of **4-Iodo-2-methylaniline**.

Experimental Protocol:


A two-necked flask equipped with a reflux condenser is charged with 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%). N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane are added. The suspension is heated to 110 °C for 18 hours under an inert atmosphere. After cooling, the mixture is poured into an aqueous ammonia solution and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to afford the product.

Core Reactivity Profile

The reactivity of **4-iodo-2-methylaniline** is dictated by the interplay of its functional groups. The amino group is a potent nucleophile and directing group, while the carbon-iodine bond is susceptible to cleavage in the presence of transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes **4-iodo-2-methylaniline** an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

[Click to download full resolution via product page](#)

Caption: Key palladium-catalyzed cross-coupling reactions of **4-Iodo-2-methylaniline**.

Experimental Protocol (General for Suzuki Coupling):

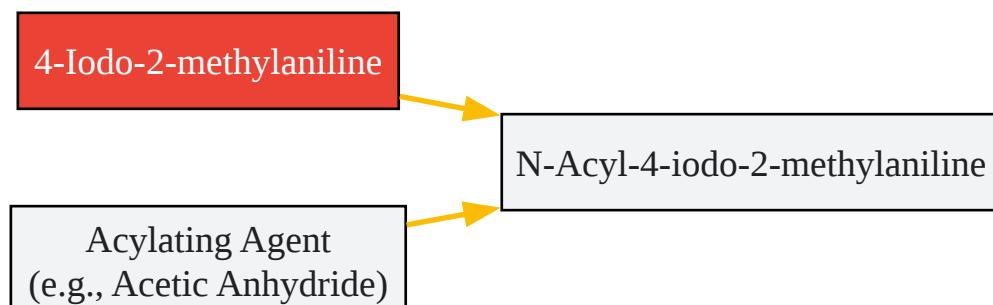

To a solution of **4-iodo-2-methylaniline** in a suitable solvent (e.g., toluene, dioxane, or DMF/water), the boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) are added. The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction	Coupling Partner	Catalyst/Ba se	Product	Yield (%)	Reference
Suzuki	Arylboronic acid	Pd(PPh ₃) ₄ / K ₃ PO ₄	Biaryl derivative	Moderate to excellent	
Heck	Acrylonitrile	Pd/C / CH ₃ COONa	Cinnamic nitrile derivative	81	

N-Acylation

The amino group of **4-iodo-2-methylaniline** readily undergoes acylation with various acylating agents to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

[Click to download full resolution via product page](#)

Caption: N-Acylation of **4-Iodo-2-methylaniline**.

Experimental Protocol:

To a solution of **4-iodo-2-methylaniline** in a suitable solvent (e.g., dichloromethane or pyridine), the acylating agent (e.g., acetic anhydride or an acyl chloride, 1.0-1.2 equivalents) is added, often in the presence of a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct. The reaction is typically stirred at room temperature until completion. The workup usually involves washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by extraction, drying, and solvent evaporation.

Diazotization and Subsequent Reactions

The primary amino group of **4-iodo-2-methylaniline** can be converted to a diazonium salt upon treatment with nitrous acid (generated *in situ* from sodium nitrite and a strong acid). This highly reactive intermediate can then be transformed into a wide range of functional groups through Sandmeyer-type reactions.

[Click to download full resolution via product page](#)

Caption: Diazotization of **4-Iodo-2-methylaniline** and subsequent Sandmeyer reaction.

Experimental Protocol (General for Diazotization-Iodination):

4-Iodo-2-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The resulting diazonium salt solution can then be treated with a solution of potassium iodide to yield the corresponding diiodo-substituted aromatic compound.

Applications in Drug Development

4-Iodo-2-methylaniline serves as a key building block in the synthesis of various pharmaceutically active compounds. Its ability to undergo diverse chemical transformations allows for the construction of complex molecular architectures found in many drug candidates. For instance, a related compound, 4-iodo-2,6-dimethylaniline, is a starting material in an effective synthetic route to Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. The reactivity profile of **4-iodo-2-methylaniline** makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

4-Iodo-2-methylaniline is a highly valuable and versatile chemical intermediate with a well-defined reactivity profile. Its utility in palladium-catalyzed cross-coupling reactions, N-acylation,

and diazotization reactions makes it an indispensable tool for synthetic chemists. The experimental protocols and tabulated data provided in this guide offer a practical resource for researchers and scientists engaged in organic synthesis and drug development, facilitating the efficient and strategic use of this important building block. The continued exploration of the reactivity of **4-iodo-2-methylaniline** is expected to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

- To cite this document: BenchChem. [The Chemical Reactivity Profile of 4-Iodo-2-methylaniline: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078855#chemical-reactivity-profile-of-4-iodo-2-methylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com